molecular formula C9H7N5S3 B8424541 LCAT activator compound A

LCAT activator compound A

Cat. No. B8424541
M. Wt: 281.4 g/mol
InChI Key: UBSFSJMIJHSGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426358B2

Procedure details

The title compound was prepared according to the procedure described in Example 1 by using 5-(ethylthio)-1,3,4-thiadiazole-2-thiol (592 mg, 3.33 mmol), NaH (60% dispersion in mineral oil, 146 mg, 3.66 mmol), and 3-chloropyrazine-2-carbonitrile (422 mg, 3.02 mmol) in DMF and benzene (8 ml, 1/1) by stirring at 90° C. under nitrogen atmosphere overnight.
Quantity
592 mg
Type
reactant
Reaction Step One
Name
Quantity
146 mg
Type
reactant
Reaction Step Two
Quantity
422 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][C:4]1[S:8][C:7]([SH:9])=[N:6][N:5]=1)[CH3:2].[H-].[Na+].Cl[C:13]1[C:14]([C:19]#[N:20])=[N:15][CH:16]=[CH:17][N:18]=1>CN(C=O)C.C1C=CC=CC=1>[CH2:1]([S:3][C:4]1[S:8][C:7]([S:9][C:13]2[C:14]([C:19]#[N:20])=[N:15][CH:16]=[CH:17][N:18]=2)=[N:6][N:5]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
592 mg
Type
reactant
Smiles
C(C)SC1=NN=C(S1)S
Step Two
Name
Quantity
146 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
422 mg
Type
reactant
Smiles
ClC=1C(=NC=CN1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
by stirring at 90° C. under nitrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)SC1=NN=C(S1)SC=1C(=NC=CN1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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